1-Butyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It belongs to the class of 1,2,3-triazoles, which are known for their high chemical stability, aromatic character, and hydrogen bonding ability . These properties make 1-Butyl-1H-1,2,3-triazole a valuable compound in various fields, including pharmaceuticals, organic synthesis, and materials science .
Preparation Methods
1-Butyl-1H-1,2,3-triazole can be synthesized through several methods, with the most common being the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of an alkyne with an azide to produce 1,4- and 1,5-disubstituted triazoles . The reaction is typically carried out under solventless conditions, making it environmentally friendly and easily scalable . Industrial production methods often involve the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides high yields and regioselectivity .
Chemical Reactions Analysis
1-Butyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications .
Scientific Research Applications
1-Butyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Butyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it can inhibit enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cognitive functions and providing therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
1-Butyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1-Butyl-1,2,4-triazole: A structural isomer with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-butyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-5-9-6-4-7-8-9/h4,6H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKQECDSKDGQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.